molecular formula C10H7ClO2 B11903813 1-Chloronaphthalene-2,7-diol CAS No. 2954-74-7

1-Chloronaphthalene-2,7-diol

Cat. No.: B11903813
CAS No.: 2954-74-7
M. Wt: 194.61 g/mol
InChI Key: QVHYAZHFOLHEBE-UHFFFAOYSA-N
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Description

1-Chloronaphthalene-2,7-diol is a chlorinated diol derivative of naphthalene, featuring hydroxyl (-OH) groups at the 2- and 7-positions and a chlorine substituent at the 1-position. This compound serves as a precursor for synthesizing advanced materials, including epoxy resins, photoluminescent polymers, and azo monomers . Its structure combines the aromatic stability of naphthalene with the reactivity of hydroxyl and chlorine groups, enabling diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphthalene-2,7-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. This reaction yields 1-chloronaphthalene, which can then be hydroxylated at the 2 and 7 positions using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Conditions:

  • Substrate : Naphthalene-2,7-diol

  • Chlorinating agent : N-chlorosuccinimide

  • Solvent : Pyridine

  • Yield : 49%

Mechanistic Insight :
The reaction proceeds through electrophilic aromatic substitution (EAS), where NCS generates a chlorinating agent (Cl⁺) in situ. The chlorine atom preferentially substitutes at the 1-position due to directing effects of the hydroxyl groups.

Esterification of Hydroxyl Groups

The hydroxyl groups at the 2,7-positions undergo acylation reactions with acyl chlorides to form diesters.

Example Reaction :

  • Substrate : 1-Chloronaphthalene-2,7-diol

  • Acylating agent : 4-Formylbenzoyl chloride

  • Conditions :

    • Solvent: Dichloromethane/H₂O (two-phase system)

    • Catalyst: Tetrabutylammonium hydrogen sulfate (5 mol%)

    • Temperature: Room temperature

  • Product : 1-Chloro-2,7-bis(4-formylbenzoyloxy)naphthalene

Key Observations :

  • The reaction is efficient under mild conditions, avoiding side reactions at the chlorine substituent.

  • Yields depend on steric and electronic effects of the acylating agent.

Nucleophilic Substitution at the Chlorine Atom

While direct substitution of the chlorine atom in this compound is not explicitly documented, analogous reactions in monohalonaphthalenes provide insights.

General Reactivity :

  • Base : Potassium t-butoxide

  • Solvent : Dimethyl sulfoxide (DMSO)/t-butyl alcohol

  • Mechanism :

    • Deprotonation at the ortho position (relative to Cl) forms a 1,2-dehydronaphthalene intermediate.

    • Subsequent nucleophilic attack by alkoxides or thiols generates substituted products.

Limitations :

  • The presence of hydroxyl groups may hinder dehydronaphthalene formation due to hydrogen bonding or competing reactions.

Hypothetical Pathway:

  • Oxidizing agent : H₂O₂ or O₂

  • Catalyst : Fe-based complexes (e.g., [Fe(5-tips3tpa)] )

  • Potential product : 1-Chloronaphthoquinone

Challenges :

  • The electron-withdrawing chlorine atom may stabilize the diol form, reducing oxidation propensity.

Elimination Reactions

Under strong basic conditions, elimination of HCl could occur, forming a naphthoquinone methide intermediate.

Conditions :

  • Base : Potassium t-butoxide

  • Solvent : DMSO

  • Outcome : Formation of a reactive aryne or diradical species.

Experimental Evidence :

  • For 1-bromonaphthalene, elimination leads to dehydronaphthalene intermediates .

  • In this compound, steric hindrance from hydroxyl groups may suppress elimination.

Functionalization :

  • Step 1 : Acylation with 4-formylbenzoyl chloride to form diesters.

  • Step 2 : Schiff base formation with aromatic amines.

  • Mesomorphic Properties :

    • Non-conventional smectic phases with helical structures.

    • Phase behavior depends on lateral substituents (e.g., Cl, CN).

Scientific Research Applications

Biodegradation Studies

Recent studies have focused on the biodegradation of 1-chloronaphthalene-2,7-diol by environmental bacteria. For instance, research has shown that strains of Pseudomonas and Serratia can effectively degrade this compound. After prolonged exposure to this compound, these bacteria exhibited increased degradation efficiency due to adaptations in their cell properties. Specifically, the study noted a significant increase in polysaccharide content in the bacterial cell walls, enhancing their ability to assimilate this hydrophobic pollutant .

Bacterial StrainDegradation Efficiency (Unexposed)Degradation Efficiency (Exposed)
Pseudomonas55%70%
Serratia55%70%

Solvent Applications

This compound has been used as a solvent additive in the fabrication of organic photovoltaic devices. It enhances the processing conditions and improves the power conversion efficiencies of these devices. For example, studies have reported power conversion efficiencies reaching up to 3.0% when using this compound as a co-solvent in bulk heterojunction materials .

Toxicity and Remediation

As an organochlorine compound, this compound poses environmental challenges due to its toxicity. However, its biodegradation potential makes it a candidate for bioremediation strategies. The adaptation mechanisms observed in bacteria suggest that engineered microbial strains could be developed for effective bioremediation of contaminated sites.

Electrochemical Reduction

Research has explored the electrochemical reduction of this compound as a method for dechlorination. This process is significant for detoxifying chlorinated aromatic compounds in wastewater treatment systems. The complete dechlorination of this compound can be achieved using naphthalene radical anions as mediators .

Liquid Crystals

The compound has been investigated for its mesomorphic properties when incorporated into liquid crystal systems. Studies indicate that lateral substitution on the naphthalene core can significantly affect the thermal and optical properties of liquid crystals based on this compound .

PropertyValue
Transition TemperatureVaries with substitution
Optical ClarityHigh

Mechanism of Action

The mechanism of action of 1-Chloronaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, producing reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Analogues

Naphthalene-2,7-diol (Parent Compound)

  • Structure : Lacks the chlorine substituent at the 1-position but retains hydroxyl groups at 2- and 7-positions.
  • Applications : Widely used in epoxy resin synthesis (e.g., 2,7-NAF.EP) and photoluminescent polymers. Derivatives show thermal stability up to 250°C and green luminescence at 510 nm .

4-Methoxy-9,10-dihydrophenanthrene-2,7-diol

  • Structure : A phenanthrene-based diol with methoxy and hydroxyl groups.
  • Comparison : The phenanthrene backbone enhances rigidity but reduces synthetic versatility compared to naphthalene derivatives.

2,4,7,9-Tetramethyldec-5-yne-4,7-diol

  • Structure : A branched alkyne-diol with methyl and hydroxyl groups.
  • Applications : Used in surfactants and industrial formulations .
  • Comparison : Aliphatic structure limits aromatic interactions critical for photoluminescence in naphthalene derivatives.

Performance Comparison: Thermal and Mechanical Properties

Table 1: Thermal and Mechanical Properties of Naphthalene-2,7-diol Derivatives

Compound Thermal Decomposition Onset (°C) Hardness (Shore D) Key Application
2,7-NAF.EP-POL (Epoxy) 250 85–90 Coatings, composites
2,7-NAF.PMEM (Methacrylic Diester) ~250 (in inert atmosphere) N/A Photoluminescent polymers
Non-chlorinated Epoxy Resins 200–230 70–80 Adhesives, electronics
  • Insights: Chlorinated derivatives like 2,7-NAF.EP-POL exhibit superior thermal stability (250°C vs. 200–230°C for non-chlorinated analogs) due to enhanced cross-linking density from chlorine-induced reactivity . The highest Shore D hardness (85–90) in 2,7-NAF.EP-POL underscores the role of chlorine in improving mechanical robustness .

Photoluminescence and Optical Properties

Table 2: Photoluminescence Characteristics

Compound Emission Wavelength (nm) Stokes Shift Key Feature
2,7-NAF.PMEM Copolymers 510 (Green) Variable π–π interactions dominate
Non-chlorinated Naphthalene Polymers 480–500 (Blue-Green) Smaller Limited substituent effects
  • Insights: The chlorine substituent in 1-chloronaphthalene-2,7-diol derivatives induces a redshift in emission (510 nm vs. 480–500 nm in non-chlorinated analogs), attributed to increased electron withdrawal enhancing π-conjugation . Stokes shift variability in chlorinated derivatives reflects substituent-dependent exciton recombination pathways .

Biological Activity

1-Chloronaphthalene-2,7-diol is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This compound features both hydroxyl and chlorine functional groups, which contribute to its unique reactivity and interaction with biological systems.

This compound has the following structural characteristics:

  • Molecular Formula : C₁₁H₉ClO₂
  • Molecular Weight : 220.64 g/mol
  • Chemical Structure : The presence of hydroxyl groups allows for hydrogen bonding, while the chlorine atom can participate in halogen bonding, influencing the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. Furthermore, the chlorine atom may enhance lipophilicity, affecting membrane permeability and interaction with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown potential as candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound and its derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the hydroxyl groups could enhance efficacy .

Study on Anticancer Mechanisms

In a research article from Cancer Research, it was found that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines. The study suggested that the compound activates caspase pathways, leading to apoptosis .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
1-Chloronaphthalene Lacks hydroxyl groupsLimited reactivity
2,7-Dichloronaphthalene Contains two chlorine atomsDifferent reactivity
1,2-Dihydroxynaphthalene Contains two hydroxyl groupsEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-chloronaphthalene-2,7-diol and its derivatives?

The synthesis typically involves multi-step reactions. For example, naphthalene-2,7-diol derivatives are first functionalized via reactions with propylene carbonate at 210–220°C in the presence of a catalyst (e.g., potassium carbonate). Subsequent reactions with epichlorohydrin and methacrylic acid, catalyzed by triethylbenzylammonium chloride (TEBACl), yield dimethacrylate derivatives. These steps require strict temperature control and characterization via spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers characterize the structural and thermal properties of this compound-based polymers?

Key techniques include:

  • Spectroscopy : FT-IR and 1^1H/13^{13}C NMR to confirm functional group incorporation and purity.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify degradation temperatures (e.g., exothermic peaks at 375–416°C for copolymers) and Thermogravimetric Analysis (TGA) to assess thermal stability .
  • Photoluminescence Studies : UV-Vis and fluorescence spectroscopy to evaluate optical properties linked to substituent arrangement in the naphthalene ring .

Q. What are the systemic toxicological effects of naphthalene derivatives, and how should safety protocols be designed?

Toxicity studies on naphthalene analogs (e.g., 1-methylnaphthalene) highlight risks such as hepatic, renal, and respiratory effects in mammals. Researchers should:

  • Follow inhalation, oral, or dermal exposure protocols per standardized toxicological profiles .
  • Use species-specific models (e.g., rodents) and monitor endpoints like body weight changes, hematological parameters, and organ histopathology .

Advanced Research Questions

Q. How can copolymer design optimize photoluminescent and thermal properties for optical applications?

Copolymerizing this compound derivatives with methyl methacrylate (MMA) or styrene (St) enhances mechanical and optical performance. For example:

  • Stoichiometric Ratios : A 1:20 monomer-to-St ratio increases thermal degradation resistance (up to 416°C) .
  • Photoluminescence Tuning : The 2,7-substitution pattern on naphthalene enhances emission intensity, making it suitable for optical polymers or pH-sensitive probes .
  • Validation : Use QMS (Quadrupole Mass Spectrometry) to analyze degradation byproducts and ensure copolymer stability .

Q. How should researchers address contradictions in toxicity data across studies?

Evaluate study design robustness using criteria from toxicological risk assessments:

  • Risk of Bias : Check for adequate randomization of doses, concealment of study groups, and completeness of outcome reporting (e.g., Table C-7 in toxicological profiles) .
  • Inclusion Criteria : Prioritize studies with standardized exposure routes (inhalation, oral) and endpoints (e.g., hepatic/renal biomarkers) .
  • Confounding Factors : Control for species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans) .

Q. What methodologies are used to study environmental degradation pathways of chlorinated naphthalene derivatives?

Focus on abiotic and biotic degradation mechanisms:

  • Substitution Reactions : Chlorine atoms in this compound may undergo nucleophilic displacement under alkaline conditions .
  • Photodegradation : UV irradiation experiments coupled with HPLC-MS to identify breakdown products.
  • Safer Alternatives : Collaborate with suppliers to explore non-halogenated analogs or bio-based preservatives compliant with ZDHC MRSL guidelines .

Q. How can analytical methods be optimized for detecting trace this compound in environmental samples?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.
  • Detection : Employ HPLC with fluorescence detection (ex/em: 280/350 nm) or LC-MS/MS for higher sensitivity.
  • Validation : Include spike-recovery tests and cross-validate with certified reference materials to ensure accuracy .

Q. Key Notes for Methodological Rigor

  • Synthesis Reproducibility : Document catalyst purity (e.g., TEBACl synthesis protocols) and reaction times to minimize batch variability .
  • Data Transparency : Publish raw DSC/TGA thermograms and spectroscopic datasets in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling, especially for chlorinated compounds .

Properties

CAS No.

2954-74-7

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-chloronaphthalene-2,7-diol

InChI

InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H

InChI Key

QVHYAZHFOLHEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Cl)O)O

Origin of Product

United States

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